2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
2-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS: 922005-70-7) is a sulfonamide derivative featuring a 2-fluorobenzenesulfonamide group attached to the 6-position of a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, reflecting standard laboratory protocols for sulfonamide derivatives .
Properties
IUPAC Name |
2-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-2-4-14(12)22(20,21)18-11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOWNZJUJUJZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Core Structural Features
The compound shares a common 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl backbone with analogs but differs in substituents on the sulfonamide benzene ring. Key structural variations include:
Key Observations
Electron-Withdrawing vs. Dichloro substitution (3,4-dichloro analog, ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Crystallographic Data :
- While direct crystallographic data for the parent compound is unavailable, analogs like the dimethoxy derivative () suggest that methoxy groups may facilitate crystal packing via hydrogen bonds, a feature critical for structural determination using tools like SHELX .
Biological Activity
2-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.31 g/mol. The structure features a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which is significant for its biological interactions.
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 (lung cancer) | 1.00 | Inhibition of tubulin polymerization |
| Apoptosis induction | HeLa (cervical cancer) | 0.54 | Activation of caspase pathways |
| Antiproliferative effects | MCF-7 (breast cancer) | 0.48 | Cell cycle arrest at G2/M phase |
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against multiple human cancer cell lines. The results indicated significant cytotoxic effects on A549 and HeLa cells with IC50 values indicating potent activity. The compound was found to disrupt microtubule dynamics and induce apoptosis through caspase activation.
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to the colchicine site on β-tubulin, suggesting a mechanism similar to that of established tubulin inhibitors like colchicine and vinblastine. This interaction was confirmed by in vitro assays demonstrating inhibition of tubulin polymerization.
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
